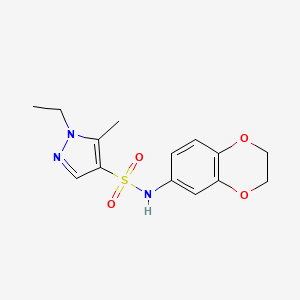
3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine (PEP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mecanismo De Acción
The mechanism of action of 3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine involves its ability to modulate the activity of several neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. 3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine has been shown to increase the release of dopamine and serotonin, which are important neurotransmitters involved in mood regulation and cognitive function.
Biochemical and Physiological Effects:
3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine has been shown to have several biochemical and physiological effects, including increased dopamine and serotonin release, reduced inflammation, and neuroprotection. Additionally, 3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine has been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine is its ability to cross the blood-brain barrier, which makes it an ideal candidate for the treatment of neurological disorders. However, one limitation of 3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine is its relatively short half-life, which may require frequent dosing in clinical applications.
Direcciones Futuras
There are several future directions for research on 3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine, including its potential use in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to investigate the long-term effects of 3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine and its potential for drug development. Finally, research on the optimization of the synthesis method for 3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine may lead to improved yield and purity for clinical applications.
Métodos De Síntesis
The synthesis of 3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine involves the reaction between 2-pyrazinecarboxylic acid and 1-(2-phenylethyl)-4-piperidinone in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain 3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine in high yield and purity.
Aplicaciones Científicas De Investigación
3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine has been investigated for its potential therapeutic applications in several areas of research. One of the most promising applications is in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. 3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine has been shown to have neuroprotective effects by preventing the death of neurons and reducing inflammation in the brain.
Propiedades
IUPAC Name |
[4-[3-(2-phenylethyl)piperidin-1-yl]piperidin-1-yl]-pyrazin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O/c28-23(22-17-24-12-13-25-22)26-15-10-21(11-16-26)27-14-4-7-20(18-27)9-8-19-5-2-1-3-6-19/h1-3,5-6,12-13,17,20-21H,4,7-11,14-16,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIFZIHXFVGLIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C(=O)C3=NC=CN=C3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5294051.png)
![2-({2-ethoxy-4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenoxy}methyl)benzonitrile](/img/structure/B5294056.png)
![5-[(sec-butylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5294069.png)
![7-(3-chloro-4-fluorophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5294081.png)
![1-(2,4-dimethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one](/img/structure/B5294095.png)
![2-[2-(4-ethylphenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5294107.png)

![2,2-dimethyl-3-(methyl{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}amino)propan-1-ol](/img/structure/B5294118.png)
![5-[(3,4-dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5294125.png)

![2-(2-furyl)-5-[4-(2-thienylcarbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B5294133.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5294139.png)
![ethyl 3-(2-{[3-(methoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5294144.png)
